molecular formula C8H10N2O2 B1388435 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 1214086-91-5

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No. B1388435
CAS RN: 1214086-91-5
M. Wt: 166.18 g/mol
InChI Key: UCOVVOQXWHGWRK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives has been achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis method has also been developed, involving the formation of a domino imine, intramolecular annulation, and an Ugi-azide reaction .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is characterized by a pyrrole ring and a pyrazine ring . The structure has been confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid include the formation of a domino imine, intramolecular annulation, and an Ugi-azide reaction .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid”, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . This indicates their potential use in the development of antiviral therapies.

Antifungal Activity

These compounds have shown antifungal properties , suggesting their potential use in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This suggests they could be used in the prevention of diseases associated with oxidative stress.

Antitumor Activity

These compounds have shown antitumor properties . This indicates their potential use in cancer therapy.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . This suggests their potential use in the treatment of diseases associated with abnormal kinase activity.

Drug Discovery Research

The structure of pyrrolopyrazine, which includes “1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid”, is an attractive scaffold for drug discovery research . This means it could be used as a starting point for the development of new drugs.

Future Directions

Pyrrolopyrazine derivatives, including 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h1-2,4,7,9H,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVVOQXWHGWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214086-91-5
Record name 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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